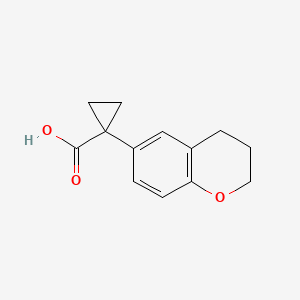
1-(Chroman-6-YL)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a cyclopropane carboxylic acid moiety attached to a benzopyran ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropanation reactions, where a cyclopropane ring is introduced into the benzopyran structure. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring into more stable structures.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of benzopyran-2-one derivatives.
Reduction: Formation of dihydrobenzopyran derivatives.
Substitution: Formation of halogenated or alkylated benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A simpler analog without the cyclopropane carboxylic acid moiety.
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Contains a hydroxyl group, offering different reactivity and biological activity
Uniqueness
1-(3,4-dihydro-2H-1-benzopyran-6-yl)Cyclopropanecarboxylic acid is unique due to the presence of the cyclopropane carboxylic acid group, which imparts distinct chemical properties and potential biological activities not found in simpler benzopyran derivatives.
Eigenschaften
Molekularformel |
C13H14O3 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c14-12(15)13(5-6-13)10-3-4-11-9(8-10)2-1-7-16-11/h3-4,8H,1-2,5-7H2,(H,14,15) |
InChI-Schlüssel |
HLADYMRXHXVWDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)C3(CC3)C(=O)O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




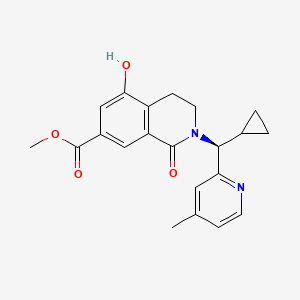

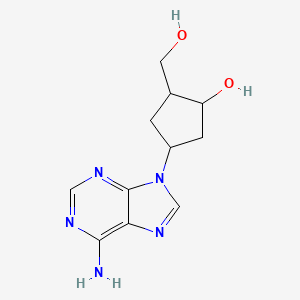
![(3AS,8aS)-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14005322.png)
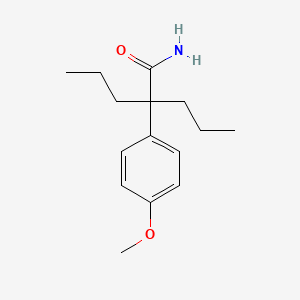
![Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B14005338.png)

![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)

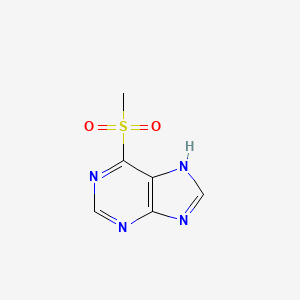
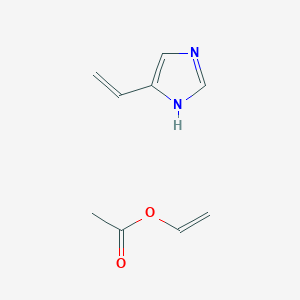
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)
